Dimethyl 2-[(chloroacetyl)amino]terephthalate
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Overview
Description
Dimethyl 2-[(chloroacetyl)amino]terephthalate is a chemical compound with the molecular formula C12H12ClNO5 and a molecular weight of 285.68 g/mol . It is a solid substance used primarily in scientific research and industrial applications.
Preparation Methods
The synthesis of Dimethyl 2-[(chloroacetyl)amino]terephthalate involves the reaction of terephthalic acid with chloroacetyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions typically include a temperature range of 0-5°C for the initial reaction and room temperature for the esterification process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
Dimethyl 2-[(chloroacetyl)amino]terephthalate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 2-[(chloroacetyl)amino]terephthalate is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Dimethyl 2-[(chloroacetyl)amino]terephthalate involves its interaction with specific molecular targets, such as enzymes or proteins. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Dimethyl 2-[(chloroacetyl)amino]terephthalate can be compared with similar compounds, such as:
- Dimethyl 2-[(2-chlorobenzoyl)amino]terephthalate
- Dimethyl 2-[(4-chlorophenyl)sulfonyl)amino]terephthalate
- Dimethyl 2-[(2,4-dichlorobenzoyl)amino]terephthalate
- Dimethyl 2-[(4-nitrophenyl)sulfonyl)amino]terephthalate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
dimethyl 2-[(2-chloroacetyl)amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO5/c1-18-11(16)7-3-4-8(12(17)19-2)9(5-7)14-10(15)6-13/h3-5H,6H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJXWDAWSRTYBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366451 |
Source
|
Record name | dimethyl 2-[(chloroacetyl)amino]terephthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325763-68-6 |
Source
|
Record name | dimethyl 2-[(chloroacetyl)amino]terephthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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